1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-2-methylpiperidine
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Overview
Description
1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-2-methylpiperidine is a complex organic compound that features both imidazole and piperidine rings. The presence of these heterocyclic structures imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-2-methylpiperidine typically involves multi-step reactions. One common method includes the reaction of 4,5-dihydro-1H-imidazole with a suitable thiol to form the sulfanyl intermediate. This intermediate is then reacted with 2-methylpiperidine under controlled conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: 1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-2-methylpiperidine can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like halides or amines can be employed under basic or acidic conditions
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-2-methylpiperidine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and catalysts .
Mechanism of Action
The mechanism of action of 1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-2-methylpiperidine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activities. The piperidine ring can interact with receptors or enzymes, modulating their functions. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular pathways .
Comparison with Similar Compounds
4,5-Dihydro-1H-imidazole derivatives: These compounds share the imidazole ring and exhibit similar chemical reactivity.
2-Methylpiperidine derivatives: These compounds share the piperidine ring and have comparable biological activities
Uniqueness: 1-{[(4,5-Dihydro-1H-imidazol-2-yl)sulfanyl]methyl}-2-methylpiperidine is unique due to the combination of both imidazole and piperidine rings, which imparts distinct chemical and biological properties. This dual functionality makes it a versatile compound in various research applications .
Properties
CAS No. |
61123-06-6 |
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Molecular Formula |
C10H19N3S |
Molecular Weight |
213.35 g/mol |
IUPAC Name |
1-(4,5-dihydro-1H-imidazol-2-ylsulfanylmethyl)-2-methylpiperidine |
InChI |
InChI=1S/C10H19N3S/c1-9-4-2-3-7-13(9)8-14-10-11-5-6-12-10/h9H,2-8H2,1H3,(H,11,12) |
InChI Key |
HMFWUNMVRGIAKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCN1CSC2=NCCN2 |
Origin of Product |
United States |
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